Cas no 151-05-3 (Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate)

Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid alpha,alpha-dimethyl-beta-phenylethyl ester
- alpha,alpha-dimethyl-benzeneethanoacetate
- alpha,alpha-Dimethylphenethyl alcohol, acetate
- alpha,alpha-dimethyl-phenethylalcohoacetate
- Benzeneethanol, alpha,alpha-dimethyl-, acetate
- Benzeneethanol,.alpha.,.alpha.-dimethyl-,acetate
- Benzyldimethylcarbinol acetate
- 1,1-Dimethyl-2-phenylethyl Acetate
- α,α-Dimethylphenethyl acetate
- Dimethylbenzylcarbinyl Acetate
- (2-methyl-1-phenylpropan-2-yl) acetate
- Acetic Acid 1,1-Dimethyl-2-phenylethyl Ester
- Acetic Acid α,α-Dimethylphenethyl Ester
- 2-Benzyl-2-propyl acetate
- alpha,alpha-Dimethylphenethyl acetate
- Benzyldimethylcarbinyl acetat
- DMBCA
- FEMA 2392
- Dimethylbenzylcarbinyl
- DIMETHYLBENZYLCARBINYLACETAT
- DIMETHYL PHENYLETHYL ACETATE
- benzyldimethylcarbinylacetate
- dimethylbenzylcarbinolacetate
- Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate
-
- MDL: MFCD00026196
- Inchi: 1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
- InChI Key: FLUWAIIVLCVEKF-UHFFFAOYSA-N
- SMILES: CC(=O)OC(C)(C)CC1=CC=CC=C1
Computed Properties
- Exact Mass: 192.11500
- Monoisotopic Mass: 192.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Colorless transparent liquid, floral / fruity aroma
- Density: 0.998 g/mL at 25 °C(lit.)
- Melting Point: 31.0 to 35.0 deg-C
- Boiling Point: 250 °C(lit.)
- Flash Point: Fahrenheit: 206.6 ° f
Celsius: 97 ° c - Refractive Index: n20/D 1.4925(lit.)
- PSA: 26.30000
- LogP: 2.57080
- FEMA: 2392
- Solubility: Soluble in ethanol \ most non-volatile oils and mineral oils, slightly soluble in propylene glycol, insoluble in glycerol and water
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36
- RTECS:SG8100000
-
Hazardous Material Identification:
- Risk Phrases:R36/38
- Safety Term:S26;S36
- Storage Condition:−20°C
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195432-500g |
2-Methyl-1-phenylpropan-2-yl acetate |
151-05-3 | 95% | 500g |
$410 | 2022-06-12 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1817529443-25ml |
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate |
151-05-3 | 98% | 25ml |
¥ 63.1 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 77893-100MG |
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate |
151-05-3 | reference material | 100MG |
¥1323.23 | 2022-02-23 | |
Chemenu | CM195432-500g |
2-Methyl-1-phenylpropan-2-yl acetate |
151-05-3 | 95% | 500g |
$410 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0674-25g |
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate |
151-05-3 | 99.0%(GC) | 25g |
¥100.0 | 2022-05-30 | |
Alichem | A019113815-500g |
2-Methyl-1-phenylpropan-2-yl acetate |
151-05-3 | 95% | 500g |
433.62 USD | 2021-05-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807877-500ml |
α,α-Dimethylphenethyl acetate |
151-05-3 | 99% | 500ml |
812.00 | 2021-05-17 | |
A2B Chem LLC | AA76268-1g |
Benzeneethanol, α,α-dimethyl-, 1-acetate |
151-05-3 | 95% | 1g |
$12.00 | 2024-04-20 | |
Ambeed | A533701-100g |
2-Methyl-1-phenylpropan-2-yl acetate |
151-05-3 | 95% | 100g |
$29.0 | 2024-04-23 | |
abcr | AB135477-5kg |
Acetic acid 1,1-dimethyl-2-phenylethyl ester, 95%; . |
151-05-3 | 95% | 5kg |
€523.10 | 2025-02-16 |
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Suppliers
Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate Related Literature
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
Additional information on Dimethylbenzylcarbinyl acetate;1,1-Dimethyl-2-phenylethyl acetate
Dimethylbenzylcarbinyl acetate; 1,1-Dimethyl-2-phenylethyl acetate (CAS No. 151-05-3): A Comprehensive Review
Dimethylbenzylcarbinyl acetate, also known as 1,1-Dimethyl-2-phenylethyl acetate, is a compound with the CAS number 151-05-3. This ester derivative has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and structural properties. Its molecular formula, C11H14O2, reflects a complex arrangement of carbon and hydrogen atoms, making it a subject of interest for synthetic chemists and researchers.
The compound is primarily recognized for its role as an intermediate in organic synthesis. Its unique structure, featuring a benzyl group attached to an isopropyl moiety with an acetic acid ester, provides a scaffold for further functionalization. This makes it particularly valuable in the development of pharmaceuticals, fragrances, and specialty chemicals. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical reactions, including esterification, hydrolysis, and oxidation.
In recent years, Dimethylbenzylcarbinyl acetate has been explored for its potential applications in medicinal chemistry. Researchers have been investigating its derivatives as candidates for drug development due to their ability to interact with biological targets. For instance, modifications of this compound have shown promise in the synthesis of molecules that exhibit anti-inflammatory and analgesic properties. The benzyl group's aromaticity can enhance binding affinity to certain enzymes and receptors, making it a valuable building block in rational drug design.
The pharmaceutical industry has also been interested in this compound for its role in synthesizing active pharmaceutical ingredients (APIs). Its structural flexibility allows chemists to modify various functional groups while retaining the core acetic ester structure. This adaptability is crucial in drug development, where precise molecular adjustments can significantly impact efficacy and safety profiles. Additionally, the compound's volatility and solubility characteristics make it suitable for formulation into liquid medications and topical treatments.
Beyond pharmaceuticals, 1,1-Dimethyl-2-phenylethyl acetate finds applications in the fragrance and flavor industry. Its ester functionality contributes to a fruity aroma profile, making it a popular choice in perfumery and food flavorings. The compound's stability under various conditions ensures consistent scent delivery in final products. Furthermore, its low toxicity profile enhances its suitability for consumer products.
Synthetic methodologies for producing Dimethylbenzylcarbinyl acetate have been refined over the years to achieve high yields and purity. Traditional routes often involve the reaction of benzyl alcohol with isopropyl iodide followed by esterification with acetic acid. However, modern approaches have explored greener alternatives, such as catalytic hydrogenation and enzymatic synthesis, to minimize environmental impact. These advancements align with global efforts to promote sustainable chemistry practices.
The chemical properties of this compound make it an excellent candidate for polymer modification. Researchers have investigated its incorporation into polymeric matrices to enhance material properties such as flexibility and thermal stability. Such modifications are particularly relevant in industries requiring durable yet lightweight materials, such as automotive and aerospace sectors. The ester groups in its structure allow for cross-linking reactions, leading to the formation of robust networks that improve material performance.
In academic research, 1,1-Dimethyl-2-phenylethyl acetate has been used as a model compound to study reaction mechanisms and synthetic pathways. Its well-defined structure provides a controlled system for exploring catalytic effects and reaction dynamics. Studies have demonstrated its utility in understanding the influence of substituents on reaction rates and product distributions. These insights are valuable for developing new synthetic strategies and optimizing industrial processes.
The safety profile of Dimethylbenzylcarbinyl acetate is another critical aspect that has been thoroughly evaluated. Toxicological studies have assessed its effects on human health and the environment under various exposure scenarios. Results indicate that when handled properly, the compound exhibits low acute toxicity with minimal systemic effects. However, prolonged or repeated exposure may require protective measures to prevent dermal or respiratory irritation. Regulatory agencies have classified it as a substance requiring standard laboratory precautions but not posing significant hazards under normal use conditions.
The market demand for this compound continues to grow due to its broad applicability across multiple industries. Manufacturers specializing in fine chemicals have expanded their production capabilities to meet increasing orders from pharmaceutical companies seeking intermediates for drug synthesis. Similarly, fragrance producers rely on consistent supply chains to ensure timely delivery of raw materials for their formulations. This sustained demand underscores the compound's importance as a commercial chemical product.
The future prospects of Dimethylbenzylcarbinyl acetate are promising as research continues to uncover new applications and refine synthetic methods. Innovations in drug discovery may lead to novel therapeutic agents derived from this scaffold, while advancements in green chemistry could further optimize production processes. Collaborative efforts between academia and industry will be essential to translate these findings into practical solutions that benefit society.
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